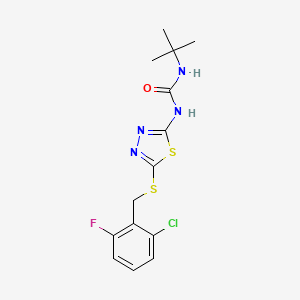
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a urea moiety, and a tert-butyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. The synthetic route often includes the following steps:
Formation of the Thiadiazole Ring: This is usually achieved by reacting appropriate thiosemicarbazides with chlorinated aromatic compounds under acidic conditions.
Introduction of the Benzylthio Group: The thiadiazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base to introduce the benzylthio group.
Urea Formation: Finally, the tert-butyl isocyanate is reacted with the thiadiazole intermediate to form the urea moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, which may target the urea moiety or the thiadiazole ring.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring and urea moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar compounds include other thiadiazole derivatives and urea-containing molecules. Compared to these compounds, 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a urea moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Similar compounds include:
- 1-(Tert-butyl)-3-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 1-(Tert-butyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 1-(Tert-butyl)-3-(5-((2-chloro-6-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-tert-butyl-3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-9(15)5-4-6-10(8)16/h4-6H,7H2,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKRFQJAIRMSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3018671.png)



![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3018677.png)
![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)



![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)



